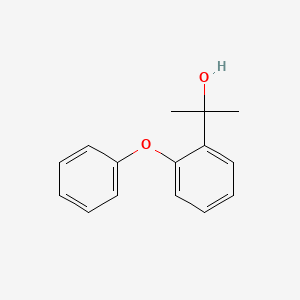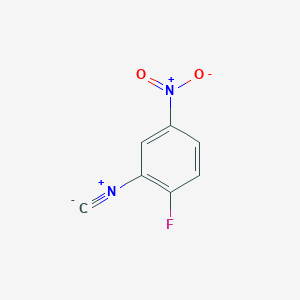
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring, along with a methanamine group. This compound is often used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride to introduce the fluorine atom at the 6-position.
Amination: The resulting 3-bromo-6-fluoro-2-methylphenyl compound is then reacted with methanamine in the presence of a suitable base to form the methanamine derivative.
Hydrochloride Formation: Finally, the methanamine derivative is treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or hydrocarbons.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Oxidation Products: Imines, amides, or carboxylic acids.
Reduction Products: Primary or secondary amines.
Aplicaciones Científicas De Investigación
1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
Comparación Con Compuestos Similares
- 1-(3-Bromo-2-fluorophenyl)methanaminehydrochloride
- 1-(3-Chloro-6-fluoro-2-methylphenyl)methanaminehydrochloride
- 1-(3-Bromo-6-chloro-2-methylphenyl)methanaminehydrochloride
Uniqueness: 1-(3-Bromo-6-fluoro-2-methylphenyl)methanaminehydrochloride is unique due to the specific combination of bromine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to similar compounds. The presence of both bromine and fluorine atoms can enhance its reactivity and binding affinity in various applications.
Propiedades
Fórmula molecular |
C8H10BrClFN |
|---|---|
Peso molecular |
254.53 g/mol |
Nombre IUPAC |
(3-bromo-6-fluoro-2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrFN.ClH/c1-5-6(4-11)8(10)3-2-7(5)9;/h2-3H,4,11H2,1H3;1H |
Clave InChI |
HEMZLRIEEXINNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1CN)F)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
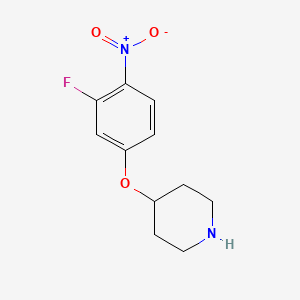




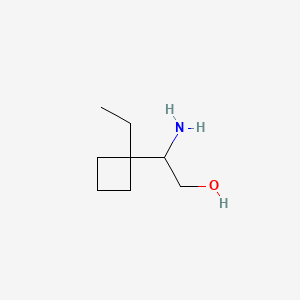

![tert-butyl N-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]carbamate](/img/structure/B13614288.png)
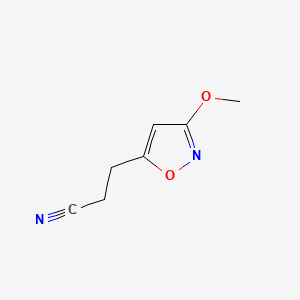
![(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B13614315.png)
